N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic small-molecule compound characterized by a fused naphtho-thiazole core linked to a phenylacetamide group bearing an ethylsulfonyl substituent at the para position.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-28(25,26)16-10-7-14(8-11-16)13-19(24)22-21-23-20-17-6-4-3-5-15(17)9-12-18(20)27-21/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCAXXLYTDFFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Thiazole derivatives can resemble thiophene and furan in their behavior and properties .
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C21H20N2O3S
- Molecular Weight : 380.46 g/mol
- CAS Number : 557782-81-7
The compound features a thiazole moiety, which is often associated with various biological activities such as antimicrobial and anticancer effects.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Thiazole Derivatives
A study analyzed a series of thiazole analogs for their anticancer activity against human colon cancer cell lines (HCT116) and lung cancer cell lines (H460). The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 3.29 μg/mL to 10 μg/mL .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Similar Thiazole Derivative | S. aureus | 18 | |
| Another Thiazole Compound | C. albicans | 20 |
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds containing thiazole rings often act as enzyme inhibitors, disrupting metabolic pathways in target cells.
- Induction of Apoptosis : By activating caspases and other apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the biological activity of thiazole derivatives. For example, modifications at the ortho and para positions significantly affect potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide- and thiazole/thiadiazole-containing derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and available research findings:
Structural Analogues with Modified Phenyl Substituents
Analogues with Varied Heterocyclic Cores
Physicochemical and Pharmacological Trends
- Polarity and Solubility : The ethylsulfonyl group in the target compound provides moderate polarity, balancing the hydrophobic naphthothiazole core. Analogues with methoxy substituents (e.g., 557782-81-7) exhibit lower aqueous solubility due to reduced polarity .
- Steric Effects : The isopropylsulfonyl variant (955797-84-9) introduces steric hindrance, which may limit membrane permeability but enhance target specificity .
- Electron-Donating vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
